molecular formula C21H28ClNO4 B585748 5-Hydroxy Propafenone Hydrochloride-d5 CAS No. 1188265-48-6

5-Hydroxy Propafenone Hydrochloride-d5

Cat. No.: B585748
CAS No.: 1188265-48-6
M. Wt: 398.939
InChI Key: FAYLNKVZLXBDBE-BQAHAFBHSA-N
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Description

5-Hydroxy Propafenone Hydrochloride-d5 is a deuterium-labeled analog of 5-Hydroxy Propafenone Hydrochloride. This compound is primarily used in scientific research, particularly in the fields of neurology and pharmacology. It is a stable isotope-labeled compound, which makes it valuable for various analytical and biochemical studies .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Propafenone Hydrochloride-d5 involves the incorporation of deuterium atoms into the molecular structure of 5-Hydroxy Propafenone Hydrochloride. The process typically starts with the deuteration of specific hydrogen atoms in the precursor molecules. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient deuteration. The final product is purified through various chromatographic techniques to achieve the desired level of isotopic enrichment and chemical purity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Propafenone Hydrochloride-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy Propafenone Hydrochloride-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy Propafenone Hydrochloride-d5 is unique due to its stable isotope labeling, which allows for precise analytical studies. The deuterium atoms in its structure provide a distinct mass difference, making it easily distinguishable in mass spectrometry and other analytical techniques. This property enhances its utility in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of propafenone and its metabolites in biological systems .

Properties

CAS No.

1188265-48-6

Molecular Formula

C21H28ClNO4

Molecular Weight

398.939

IUPAC Name

1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D;

InChI Key

FAYLNKVZLXBDBE-BQAHAFBHSA-N

SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl

Synonyms

1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-2,3,4,5,6-d5)-1-propanone Hydrochloride;  GPV 129-d5; 

Origin of Product

United States

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